molecular formula C8H8ClNO3S B1298896 Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate CAS No. 22288-82-0

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate

Cat. No. B1298896
Key on ui cas rn: 22288-82-0
M. Wt: 233.67 g/mol
InChI Key: OYLPYFBEANZDIV-UHFFFAOYSA-N
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Patent
US04079060

Procedure details

A mixture of 14.2 parts of methyl 2-acetamido-5-chlorothiophene-3-carboxylate, 360 parts by volume of methanol and 30 parts by volume of boron trifluoride-etherate is refluxed for 4 hours. After evaporation of the solvent the residue is treated in a manner similar to that used in Reference Example 19, whereby methyl 2-amino-5-chlorothiophene-3-carboxylate is obtained as crystals melting at 100°-102.5° C. This product is identical with that obtained in Reference Example 19.
[Compound]
Name
14.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[S:6][C:7]([Cl:14])=[CH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11])(=O)C.B(F)(F)F.CCOCC>CO>[NH2:4][C:5]1[S:6][C:7]([Cl:14])=[CH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11] |f:1.2|

Inputs

Step One
Name
14.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1SC(=CC1C(=O)OC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the residue
ADDITION
Type
ADDITION
Details
is treated in a manner similar to

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=CC1C(=O)OC)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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